molecular formula C11H21NO3 B1655290 tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate CAS No. 342435-11-4

tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate

Cat. No.: B1655290
CAS No.: 342435-11-4
M. Wt: 215.29
InChI Key: VTSQGUKMJZKNDN-UHFFFAOYSA-N
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Description

tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate is a chemical building block of significant interest in medicinal chemistry and drug discovery. It is supplied as a high-purity compound with the CAS Number 342435-11-4 and a molecular weight of 215.29 g/mol, corresponding to the molecular formula C11H21NO3 . This carbamate-protected amino acid derivative is characterized by its ketone functional group, which provides a versatile handle for further synthetic modifications. Recent cutting-edge research has highlighted the critical application of this compound in the structure-guided development of novel anticancer agents. It serves as a key intermediate in the synthesis of potent bisubstrate inhibitors that target Lysine Methyltransferase 9 (KMT9) . KMT9 is an enzyme implicated in the proliferation of various cancers, including prostate, lung, colon, and bladder cancer cells . Inhibiting KMT9 enzymatic activity has been validated as a promising therapeutic strategy, and researchers have utilized derivatives of this compound to create prodrugs that demonstrate cellular target engagement and effectively block the proliferation of colon cancer cell lines . As a specialized synthetic intermediate, this product is intended for use in research laboratories to advance the discovery of new pharmacologically active molecules. It is offered For Research Use Only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(6)7-11(4,5)8-13/h8H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSQGUKMJZKNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148078
Record name Carbamic acid, (2,2-dimethyl-3-oxopropyl)methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342435-11-4
Record name Carbamic acid, (2,2-dimethyl-3-oxopropyl)methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342435-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2,2-dimethyl-3-oxopropyl)methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Swern Oxidation

The Swern protocol (DMSO, oxalyl chloride, triethylamine) oxidizes alcohols to ketones under mild conditions. For instance, tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)-N-methylcarbamate in dichloromethane reacts with pyridine sulfur trioxide and dimethyl sulfoxide at 0°C, yielding the ketone in 52% after chromatography.

Pyridinium Dichromate (PDC) Oxidation

PDC in dimethylformamide (DMF) at 0–23°C offers higher yields (61%). This method avoids over-oxidation and is suitable for acid-sensitive substrates.

Table 2: Oxidation Method Comparison

Substrate Oxidizing Agent Solvent Temperature Yield Source
tert-Butyl (2-hydroxypropyl)carbamate PDC DMF 0–23°C 61%
tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate Swern Dichloromethane 0°C 52%

Weinreb Amide-Mediated Ketone Synthesis

Weinreb amides enable direct ketone formation from carboxylic acids. Boc-N-methyl-β-alanine reacts with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide, which is treated with methyl magnesium chloride in tetrahydrofuran (THF) at −15°C. This method achieves 88% yield for tert-butyl (2-oxopropyl)carbamate, adaptable to 2,2-dimethyl variants by substituting Grignard reagents.

Key Reaction:
$$
\text{Boc-N-methyl-β-alanine} \xrightarrow{\text{1. ClCO}_2\text{iBu, NMM}} \text{Weinreb amide} \xrightarrow{\text{MeMgCl}} \text{this compound}
$$

Alkylation and Subsequent Oxidation

Alkylation of methylamine with 3-bromo-2,2-dimethylpropanal in benzene at 80°C forms N-(3-hydroxy-2,2-dimethylpropyl)-N-methylamine. After Boc protection, Swern oxidation yields the target compound. This route, however, faces challenges in regioselectivity, with trans-isomer formation reducing yields to 45%.

Comparative Analysis of Methods

  • Weinreb Amide Route : Highest yield (88%) but requires stringent anhydrous conditions.
  • Swern Oxidation : Moderate yield (52%) but scalable for industrial applications.
  • PDC Oxidation : Balanced efficiency (61%) and compatibility with acid-sensitive groups.

Experimental Optimization

Solvent Selection

Dimethylformamide (DMF) enhances PDC reactivity, while dichloromethane is preferred for Swern oxidation to minimize side reactions.

Temperature Control

Low temperatures (−15°C) during Grignard additions prevent ketone reduction, critical for Weinreb amide conversions.

Purification Techniques

Flash chromatography (hexanes/ethyl acetate gradients) effectively isolates tert-butyl carbamates, with silica gel improving resolution for polar intermediates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

tert-Butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate with analogous carbamate derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Weight (g/mol) Key Substituents Purity Availability
This compound 215.3 2,2-dimethyl-3-oxopropyl, tert-butyl ≥95% Discontinued
N-[2-(7-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate 315.42 Tetrahydroquinolin, amino, oxoethyl 90% Available

Key Observations:

  • Branching vs. Cyclic Substituents: The target compound’s 2,2-dimethyl-3-oxopropyl group introduces steric hindrance and a ketone functionality, enhancing reactivity in nucleophilic additions. In contrast, the tetrahydroquinolin-containing analog (from ) has a fused bicyclic structure with an amino group, enabling participation in hydrogen bonding and metal coordination .
  • Molecular Weight: The tetrahydroquinolin derivative has a significantly higher molecular weight (315.42 vs. 215.3 g/mol), which may influence solubility and pharmacokinetic properties in drug discovery .

Commercial and Practical Considerations

  • Availability : The discontinuation of this compound highlights the challenges in sourcing niche intermediates. Researchers may need to explore custom synthesis or alternative compounds with similar reactivity .
  • Purity: The higher purity (≥95%) of the target compound compared to the tetrahydroquinolin analog (90%) may reduce byproduct formation in sensitive reactions .

Biological Activity

Tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate, a carbamate derivative, has garnered attention in various fields due to its potential biological activities. This article aims to explore the compound's biological properties, including its mechanism of action, toxicity, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 342435-11-4

Carbamate compounds, including this compound, primarily exert their biological effects through the inhibition of cholinesterases. This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, which can result in overstimulation of muscles and other cholinergic receptors.

Enzyme Inhibition

Research indicates that carbamates can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine. The inhibition potency varies among different carbamate derivatives:

CompoundIC50 (µM) for AChEIC50 (µM) for BChE
Rivastigmine0.50.8
This compoundTBDTBD

The specific IC50 values for this compound are yet to be determined in published studies but are expected to fall within a similar range as other known carbamates.

Toxicity Studies

Toxicological assessments have shown that while carbamates generally exhibit lower acute toxicity compared to organophosphates, they can still pose risks. A study highlighted that certain N-methylcarbamates have been linked to genetic toxicity through epigenetic mechanisms .

Case Studies

  • Insecticide Efficacy :
    A study explored the effectiveness of various N-methylcarbamates as insecticides and found that they inhibited cholinesterase activity in target pests with varying degrees of success. The findings suggest that structural modifications can enhance biological activity .
  • Anti-HIV Activity :
    Research has also investigated the anti-HIV potential of carbamate derivatives inspired by natural compounds. Some derivatives displayed significant antiviral activity with selectivity indices indicating low cytotoxicity . Although this compound was not specifically mentioned in these studies, the structural similarities suggest potential for similar applications.

Q & A

Q. How can researchers optimize the synthesis yield of tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate?

  • Methodological Answer : Synthesis optimization involves precise control of reaction parameters:
  • Use sodium hydride (NaH, 1.5 equiv.) as a base in DMF at 60°C for 0.5–16 hours to activate intermediates .
  • Employ tert-butyl N-(3-bromopropyl)-N-methylcarbamate (1.2 equiv.) as the alkylating agent, achieving yields of 76–99% .
  • Monitor reaction progression via TLC or HPLC to terminate reactions at peak conversion .
  • Table 1 : Key Synthesis Parameters
ParameterOptimal ConditionYield RangeReference
BaseNaH (1.5 equiv.)70–99%
Alkylating Agenttert-butyl bromopropyl derivatives76–99%
SolventDMF or THF42–90%

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use dichloromethane/hexane mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with gradient elution (ethyl acetate/hexane) for high-purity isolation .
  • Distillation : For large-scale purification, fractional distillation under reduced pressure minimizes decomposition .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm carbamate and tert-butyl groups (e.g., δ 1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 286.2) .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles in crystalline derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the carbamate group in nucleophilic substitutions?

  • Methodological Answer :
  • The carbamate’s carbonyl oxygen acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons.
  • Kinetic studies (e.g., using 18^{18}O labeling) reveal a two-step mechanism: base-assisted deprotonation followed by SN2 alkylation .
  • Computational DFT analyses (e.g., Gaussian 09) model transition states to predict regioselectivity in reactions with thiols or amines .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. trifluoromethyl groups) with bioactivity using MOE or Schrödinger suites .
  • In Vitro Validation : Compare IC50_{50} values in enzyme inhibition assays (e.g., GSK-3β) to identify critical functional groups .
  • Table 2 : Comparative Bioactivity of Analogs
Analog SubstituentTarget EnzymeIC50_{50} (µM)Reference
tert-butylGSK-3β0.8
TrifluoroethylideneProtease X2.3

Q. What experimental strategies mitigate side reactions during scale-up synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat/mass transfer to suppress byproducts (e.g., overalkylation) .
  • In-line Analytics : Use FTIR or PAT tools to monitor intermediates in real time .
  • DoE Optimization : Apply factorial design to balance temperature (50–70°C), solvent polarity, and catalyst loading .

Q. How does the tert-butyl group influence pharmacokinetic properties in drug design?

  • Methodological Answer :
  • LogP Studies : Measure partition coefficients to assess enhanced lipophilicity (e.g., tert-butyl increases LogP by 1.2 units vs. methyl) .
  • Metabolic Stability Assays : Use liver microsomes to evaluate resistance to oxidative degradation .
  • Molecular Dynamics Simulations : Model binding pocket interactions to rationalize improved target binding half-life .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies for this compound?

  • Methodological Answer :
  • Solvent Purity : Trace water in DMSO or DMF alters measured solubility; use Karl Fischer titration to verify solvent dryness .
  • Polymorphism Screening : DSC/TGA analyses identify crystalline vs. amorphous forms with differing solubilities .
  • Standardized Protocols : Adopt USP guidelines for shake-flask solubility assays at 25°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate
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tert-butyl N-(2,2-dimethyl-3-oxopropyl)-N-methylcarbamate

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